6-Aminonicotinaldehyde hydrochloride

描述

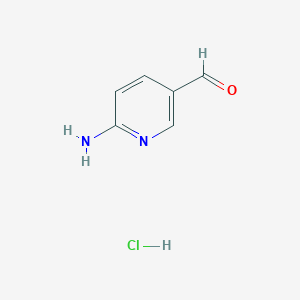

6-Aminonicotinaldehyde hydrochloride (CAS: 1588441-31-9) is a pyridine derivative with a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Structurally, it features an amino group (-NH₂) at position 6 and an aldehyde (-CHO) at position 3 of the pyridine ring (Fig. 1). It is supplied as a high-purity compound (up to 99.999%) for life science research, including pharmaceutical and material science applications .

属性

IUPAC Name |

6-aminopyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMXZDKTFAIWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of 6-Aminonicotinic Acid

- Method: The most common laboratory-scale approach involves the reduction of 6-aminonicotinic acid to 6-aminonicotinaldehyde using selective reducing agents.

- Reagents: Sodium borohydride (NaBH4) is frequently employed as a mild reducing agent.

- Solvent: Methanol or ethanol is used as the reaction medium.

- Conditions: The reaction proceeds under mild temperatures, often at room temperature or slightly elevated temperatures to control selectivity.

- Outcome: This yields 6-aminonicotinaldehyde, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Catalytic Hydrogenation

- Method: Industrial and larger-scale preparations may utilize catalytic hydrogenation of 6-aminonicotinic acid or its esters.

- Catalysts: Common catalysts include palladium on carbon (Pd/C) or platinum catalysts.

- Conditions: Hydrogen gas is passed through the reaction mixture under controlled pressure and temperature.

- Advantages: This method is scalable and provides high purity products suitable for pharmaceutical applications.

Alternative Routes via 6-Aminonicotinamide Derivatives

- Oxidative and Formylation Reactions: Some patents describe the preparation of related intermediates such as 6-aminonicotinamide and its oxidation or formylation to afford aldehyde derivatives.

- Example: 6-Aminonicotinamide can be treated with formic acid and heated to obtain 6-formylaminonicotinamide, which can be further processed to the aldehyde.

- Utility: These routes provide alternative pathways when direct reduction is challenging.

The following table summarizes key experimental data from literature and patents related to the preparation of 6-aminonicotinaldehyde hydrochloride and related compounds:

| Step/Compound | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 6-Aminonicotinic acid reduction | NaBH4 in methanol, room temperature | High | Mild conditions favor selective aldehyde formation |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas, elevated temperature and pressure | High | Industrially scalable, high purity |

| 6-Aminonicotinamide oxidation | 30% H2O2 in glacial acetic acid, 100°C, 5 hours | 51.6 | Produces 6-aminonicotinamide-1-oxide intermediate |

| Formylation of 6-aminonicotinamide | 90% formic acid, 100°C, 10 minutes | ~100 | Yields 6-formylaminonicotinamide, a precursor to aldehyde derivatives |

| Conversion to hydrochloride salt | Treatment with HCl in ethanol or similar solvent | Quantitative | Converts free aldehyde to stable hydrochloride salt form |

- Purity Control: The final product is often purified by crystallization from suitable solvents such as acetone or ethanol to remove impurities.

- pH Adjustment: During some steps, pH control is critical (e.g., neutralization with KOH or NaOH) to precipitate desired intermediates or final products.

- Solvent Choice: Use of anhydrous ethanol or methanol is preferred to avoid side reactions.

- Temperature Management: Controlled heating (e.g., 80–100°C) is applied during oxidation or formylation steps to optimize yield without decomposition.

| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reduction of 6-aminonicotinic acid | NaBH4, methanol, mild temperature | Simple, high selectivity | Scale-up may require careful control |

| Catalytic hydrogenation | Pd/C, H2 gas, pressure, heat | Scalable, high purity | Requires specialized equipment |

| Oxidation of 6-aminonicotinamide | H2O2, glacial acetic acid, 100°C | Useful intermediate preparation | Moderate yield, multi-step |

| Formylation of 6-aminonicotinamide | Formic acid, heat | High yield of formyl derivative | Requires further conversion steps |

| Hydrochloride salt formation | HCl in ethanol or suitable solvent | Stabilizes aldehyde, easy handling | Additional purification steps |

The preparation of this compound is well-established through multiple synthetic routes, primarily involving the reduction of 6-aminonicotinic acid or catalytic hydrogenation. Alternative methods using oxidation and formylation of 6-aminonicotinamide provide valuable intermediates. Each method offers specific advantages depending on scale, desired purity, and available infrastructure. Control of reaction conditions, purification, and salt formation are essential to obtain high-quality this compound suitable for pharmaceutical and research applications.

化学反应分析

Types of Reactions: 6-Aminonicotinaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

6-Aminonicotinaldehyde hydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to act as a precursor for various biologically active compounds.

- Anticancer Activity : Research indicates that derivatives of 6-aminonicotinaldehyde exhibit cytotoxicity against cancer cell lines. The compound's ability to form reactive intermediates makes it a candidate for further development in anticancer therapies .

- Antimicrobial Properties : Studies have shown that compounds derived from 6-aminonicotinaldehyde possess antimicrobial activity, making them useful in developing new antibiotics or antifungal agents .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

- Synthesis of Nicotinic Acid Derivatives : It can be used to synthesize nicotinic acid derivatives through various chemical reactions. For example, it can be reacted with alkali carbonates to produce nicotinyl esters with high yields under specific conditions .

- Formation of Pyridine Derivatives : Its reactivity allows for the formation of pyridine-based compounds, which are significant in pharmaceuticals and agrochemicals .

Drug Development

This compound is also being explored for its potential in drug development.

- Targeting Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders .

- Prodrugs : It can serve as a precursor for prodrugs that are converted into active drugs within the body, enhancing bioavailability and therapeutic efficacy .

Case Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of various aminopyridine derivatives, 6-aminonicotinaldehyde was found to inhibit cell proliferation in several cancer cell lines. The study highlighted its potential as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Research

A research team synthesized several derivatives of 6-aminonicotinaldehyde and tested their antimicrobial activity against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential use as new antimicrobial agents.

作用机制

The mechanism of action of 6-Aminonicotinaldehyde hydrochloride involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors in biological systems.

Pathways Involved: The compound may influence metabolic pathways, particularly those involving pyridine derivatives.

相似化合物的比较

Key Properties

- Boiling Point : 309°C (predicted)

- Density : 1.264 g/cm³

- Solubility : Highly soluble in polar solvents due to its hydrochloride salt form .

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-aminonicotinaldehyde hydrochloride, influencing their reactivity, solubility, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Core Ring System: this compound and its pyridine-based analogues (e.g., 6-amino-4-methylnicotinic acid) are smaller and less aromatic than quinoline derivatives (e.g., 6-aminoquinoline hydrochloride), which may affect their pharmacokinetic properties . Nicotinoyl chloride hydrochloride replaces the aldehyde with a reactive chloride, making it suitable for acylations .

Functional Groups: The aldehyde group in this compound enables nucleophilic additions (e.g., Schiff base formation), while carboxylic acid derivatives (e.g., 6-amino-4-methylnicotinic acid) are used in metal coordination or salt formation . Ester-containing compounds (e.g., ethyl 6-(aminomethyl)nicotinate hydrochloride) exhibit enhanced lipid solubility, improving bioavailability in drug formulations .

Hydrochloride Salt: All listed compounds are hydrochloride salts, enhancing water solubility. However, the quinoline derivative’s larger aromatic system reduces solubility compared to pyridine analogues .

Notes on Discrepancies and Limitations

- CAS Number Conflicts: erroneously lists 69879-22-7 for this compound, but this CAS corresponds to a fluorinated benzimidazole compound . The correct CAS is 1588441-31-9 .

- Similarity Scores : Scores >0.9 indicate near-identical backbones (e.g., ethyl vs. methyl esters), while scores <0.8 reflect significant functional group differences .

生物活性

6-Aminonicotinaldehyde hydrochloride (CAS Number: 1588441-31-9) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an aldehyde functional group attached to a pyridine ring. This structural configuration is crucial for its biological activity. The compound's molecular formula is , and it exhibits both hydrophilic and lipophilic properties, making it versatile in various biological contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a variety of bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. Studies have shown significant inhibition of growth in strains such as Candida albicans, with MIC values comparable to established antifungal agents .

Therapeutic Applications

The compound's biological activity extends to several therapeutic areas:

- Antiparasitic Effects : Preliminary studies suggest potential efficacy against parasitic infections, although further research is needed to establish specific mechanisms and effectiveness .

- Anti-inflammatory Properties : There is emerging evidence that compounds similar to 6-Aminonicotinaldehyde exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis .

- Antitumor Activity : Some derivatives of aminonicotinaldehydes have been investigated for their ability to inhibit tumor cell proliferation, indicating a possible role in cancer therapy .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-aminonicotinaldehyde hydrochloride in laboratory settings?

- Answer : Adhere to institutional chemical hygiene plans and safety data sheets (SDS). Use nitrile gloves (tested via manufacturer compatibility charts) and eye protection. Ensure proper ventilation (fume hoods) and decontamination protocols. Document training for all personnel, including emergency procedures for inhalation, skin/eye contact, or ingestion . Store in airtight containers away from incompatible substances (e.g., strong oxidizers) at room temperature, with regular inventory checks .

Q. How can researchers validate the purity of this compound?

- Answer : Use high-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) to quantify impurities. Compare retention times and spectral data against certified reference standards (e.g., USP-grade materials). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups like the aldehyde and amine .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

- Answer : Use polar aprotic solvents (e.g., dimethylformamide or acetonitrile) for nucleophilic substitutions. For condensation reactions (e.g., Schiff base formation), employ ethanol or methanol under inert atmospheres (N₂/Ar) at 40–60°C. Monitor pH (5–7) to stabilize the aldehyde group and prevent decomposition. Include controls (e.g., blank reactions) to confirm product specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

- Answer : Re-run analyses under standardized conditions (solvent, temperature, concentration). Cross-validate with alternative techniques (e.g., X-ray crystallography for crystal structure confirmation). Compare results with computational models (DFT calculations for predicted spectra). Investigate potential tautomerism or solvent interactions that may alter peak positions .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Answer : Conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways. Use antioxidants (e.g., ascorbic acid) or inert atmospheres to prevent oxidation. Lyophilization or storage at –20°C in amber vials reduces hydrolysis and photodegradation. Monitor degradation products via LC-MS and adjust formulation buffers (e.g., phosphate vs. acetate) based on pH-dependent stability profiles .

Q. How should researchers design dose-response experiments using this compound in cellular assays?

- Answer : Establish a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate wells. Include vehicle controls (e.g., DMSO) and reference inhibitors. Use viability assays (MTT/resazurin) to differentiate cytotoxicity from target effects. Normalize data to baseline activity and apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Validate findings with orthogonal assays (e.g., Western blotting for target modulation) .

Q. What analytical approaches are suitable for detecting trace impurities in this compound batches?

- Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For metal contaminants, use inductively coupled plasma mass spectrometry (ICP-MS). Quantify residual solvents via gas chromatography (GC) with flame ionization detection. Establish method validation parameters (precision, accuracy, LOD/LOQ) per ICH guidelines .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., biological activity vs. computational predictions), systematically vary experimental parameters (pH, temperature) and re-examine assumptions (e.g., compound solubility). Use statistical tools (ANOVA, Grubbs’ test) to identify outliers .

- Synthesis Optimization : Apply design of experiments (DoE) to screen variables (catalyst loading, solvent ratio) and identify critical factors via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。